5-(4-Ethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one

Lipophilicity Drug design Physicochemical property

5-(4-Ethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one (CAS 1343824-88-3) is a heterocyclic compound belonging to the 1,3,4‑oxadiazol‑2(3H)-one class, characterized by a 4‑ethoxyphenyl substituent at the 5‑position of the oxadiazolone ring. The 1,3,4‑oxadiazol‑2(3H)-one scaffold is recognized as a privileged structure in medicinal chemistry and agrochemical research, with documented applications as inhibitors of fatty acid amide hydrolase (FAAH), monoamine oxidase B (MAO‑B), hormone‑sensitive lipase (HSL), and as antibacterial agents.

Molecular Formula C10H10N2O3
Molecular Weight 206.2 g/mol
CAS No. 1343824-88-3
Cat. No. B1426931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Ethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one
CAS1343824-88-3
Molecular FormulaC10H10N2O3
Molecular Weight206.2 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NNC(=O)O2
InChIInChI=1S/C10H10N2O3/c1-2-14-8-5-3-7(4-6-8)9-11-12-10(13)15-9/h3-6H,2H2,1H3,(H,12,13)
InChIKeyYOZJIMADCPABFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 5-(4-Ethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one (CAS 1343824-88-3): A Differentiated Oxadiazolone Scaffold


5-(4-Ethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one (CAS 1343824-88-3) is a heterocyclic compound belonging to the 1,3,4‑oxadiazol‑2(3H)-one class, characterized by a 4‑ethoxyphenyl substituent at the 5‑position of the oxadiazolone ring . The 1,3,4‑oxadiazol‑2(3H)-one scaffold is recognized as a privileged structure in medicinal chemistry and agrochemical research, with documented applications as inhibitors of fatty acid amide hydrolase (FAAH), monoamine oxidase B (MAO‑B), hormone‑sensitive lipase (HSL), and as antibacterial agents [1]. The specific 5‑(4‑ethoxyphenyl) substitution pattern distinguishes this compound from its more common 5‑(4‑methoxyphenyl) and 5‑phenyl analogs, imparting differentiated physicochemical properties that influence molecular recognition, metabolic stability, and further synthetic derivatization potential.

Why In‑Class 1,3,4‑Oxadiazol‑2(3H)-ones Cannot Be Interchanged with 5-(4-Ethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one


The biological and physicochemical profile of 1,3,4‑oxadiazol‑2(3H)-ones is exquisitely sensitive to the nature and position of substituents on the 5‑aryl ring. Even subtle changes—such as replacing a methoxy with an ethoxy group or shifting substitution from para to meta—can profoundly alter target binding affinity, selectivity, metabolic stability, and aqueous solubility [1]. In the FAAH inhibitor series, 5‑aryloxy‑substituted oxadiazolones showed that the alkoxy chain length directly modulates inhibitory potency and peripheral selectivity [2]. Consequently, procurement of a generic “oxadiazolone building block” without the precise 4‑ethoxyphenyl substitution risks failure in structure‑based drug design (SBDD), structure–activity relationship (SAR) campaigns, or agrochemical lead optimization where specific lipophilicity, hydrogen‑bonding capacity, and steric parameters are required. The quantitative evidence below substantiates why the ethoxy‑bearing scaffold is not functionally equivalent to its methoxy, thione, or amine counterparts.

Quantitative Differentiation of 5-(4-Ethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one vs. Closest Analogs


Lipophilicity Advantage Over the 5-(4-Methoxyphenyl) Analog (CAS 41125-75-1): Calculated ΔlogP and Implications for Membrane Permeability

The ethoxy-substituted compound possesses a calculated XLogP3 of approximately 1.8, compared to approximately 1.4 for the 5-(4-methoxyphenyl) variant. This ~0.4 unit increase in logP translates to an approximately 2.5‑fold higher theoretical membrane partition coefficient, which may improve passive cellular permeability and central nervous system (CNS) penetration potential without crossing the widely accepted Lipinski threshold for oral drug‑likeness (logP < 5) . The experimentally determined logD7.4 for closely related 5‑alkoxyphenyl‑oxadiazolones supports a linear relationship between alkoxy chain length and lipophilicity within the methoxy‑to‑ethoxy range [1].

Lipophilicity Drug design Physicochemical property

Distinct Synthetic Handles for Downstream Derivatization: Selective O‑Dealkylation of the 4‑Ethoxyphenyl Group vs. Methoxy

The 4‑ethoxyphenyl group can be selectively cleaved using BBr3 or HBr/AcOH under controlled conditions to yield the free 4‑hydroxyphenyl intermediate, a versatile handle for further O‑alkylation, sulfonation, or glycosylation. In contrast, the 4‑methoxyphenyl analog often requires harsher demethylation conditions (e.g., pyridine·HCl at 180 °C or BBr3 with extended reaction times) that risk oxadiazolone ring degradation [1]. This differential reactivity provides a synthetic advantage when the oxadiazolone core must be preserved during late‑stage functionalization. The 4‑ethoxyphenyl compound is supplied at 95% purity (Leyan specification), and similar commercial offerings (Biosynth) note a 3–4 week lead time, reflecting the specialized synthetic route required .

Synthetic accessibility Building block Derivatization

Physicochemical Differentiation from the 5-(4-Ethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione Analog (CAS 84159-98-8): Hydrogen‑Bonding Capacity and Aqueous Solubility

The oxadiazol‑2‑one (C=O) core of the target compound provides a stronger hydrogen‑bond acceptor (HBA) capacity compared to the oxadiazole‑2‑thione (C=S) sulfur analog. Quantitative estimation of Abraham solvation parameters indicates that the C=O group has a β (hydrogen‑bond basicity) of approximately 0.48, whereas C=S has a β of approximately 0.28 [1]. This ~1.7‑fold difference in HBA strength results in improved aqueous solubility for the oxadiazolone: calculated LogS (ALOGPS) for the target compound is approximately −3.2, versus approximately −4.0 for the thione analog, representing an approximately 6‑fold higher predicted aqueous solubility [2]. The thione analog also introduces a heavier sulfur atom (MW 222.26 vs. 206.20) and distinct thiol‑reactive chemistry that may interfere with cysteine‑containing biological targets.

Hydrogen bonding Solubility Oxadiazolone

Class‑Level Evidence: Oxadiazolone Scaffold Inhibition of Notum Carboxylesterase — Potency Tunable by 5‑Aryl Substituent Choice

A crystallographic fragment screening campaign identified 5‑phenyl‑1,3,4‑oxadiazol‑2(3H)-one as a potent Notum carboxylesterase inhibitor, with subsequent SAR optimization showing that electron‑donating para‑substituents on the 5‑phenyl ring enhance inhibitory potency [1]. While no direct IC50 data exist for the 5‑(4‑ethoxyphenyl) derivative against Notum, the Hammett σp⁺ value of the ethoxy group (−0.81) is more electron‑donating than the methoxy group (−0.78) and substantially more than hydrogen (0.00), predicting a potency rank order of 4‑OEt > 4‑OMe > 4‑H [2]. In the related FAAH inhibitor series, elongation of the alkoxy chain from methoxy to ethoxy at the 5‑position resulted in a 2‑ to 3‑fold improvement in IC50, consistent with the increased lipophilicity and altered electronic profile [3].

Enzyme inhibition Notum Fragment-based drug discovery

Procurement‑Relevant Application Scenarios for 5-(4-Ethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one


Fragment‑Based and Structure‑Guided Drug Discovery Targeting Serine Hydrolases (FAAH, ABHD6, Notum)

The 5‑(4‑ethoxyphenyl)‑oxadiazolone scaffold is ideally suited for structure‑guided lead optimization of serine hydrolase inhibitors. The ethoxy group provides a balance of lipophilicity (XLogP3 ≈ 1.8) and electron‑donating character (σp⁺ = −0.81) that is predicted to enhance target binding relative to methoxy or unsubstituted phenyl analogs. Crystallographic evidence with 5‑phenyl‑oxadiazolones confirms that the scaffold engages the catalytic serine of Notum via the oxadiazolone carbonyl, and SAR from FAAH programs shows that increasing the alkoxy chain length from methoxy to ethoxy improves inhibitory potency [1]. Procurement of this compound enables direct SAR exploration at the 4‑position of the phenyl ring without requiring de novo synthesis of the oxadiazolone core.

Late‑Stage Functionalization via Selective O‑Dealkylation for Diversity‑Oriented Synthesis

The 4‑ethoxyphenyl moiety serves as a masked phenol handle, enabling late‑stage diversification via mild BBr3‑ or HBr‑mediated cleavage to generate the free 4‑hydroxyphenyl‑oxadiazolone intermediate [2]. This intermediate can be subsequently elaborated into libraries of ethers, esters, sulfonates, or glycosides without compromising the oxadiazolone ring integrity. The ethoxy protecting group is preferred over methoxy for this purpose due to its lower bond dissociation energy (~85 vs. ~92 kcal/mol), allowing selective deprotection under conditions where the methoxy analog would remain intact, a critical advantage in convergent synthetic strategies.

Agrochemical Lead Discovery: Protoporphyrinogen Oxidase (PPO) Inhibitor Scaffold Optimization

1,3,4‑Oxadiazol‑2(3H)-ones have been validated as protoporphyrinogen oxidase (PPO) inhibitors with herbicidal activity [3]. The 5‑(4‑ethoxyphenyl) substitution offers a distinct electronic and steric profile compared to the commonly explored 5‑(4‑methoxyphenyl) and 5‑(4‑fluorophenyl) PPO inhibitors. The electron‑donating ethoxy group is predicted to shift the HOMO energy level, potentially altering the redox interaction with the FAD cofactor of PPO. Researchers can procure this compound as a key intermediate for generating a focused library of N‑3‑substituted oxadiazolone herbicides, leveraging the commercial availability of the scaffold with specified purity (95%) from multiple suppliers.

Physicochemical Property Optimization in CNS Drug Discovery Programs

The calculated logP, aqueous solubility (LogS ≈ −3.2), and hydrogen‑bond acceptor capacity (β ≈ 0.48) position this compound within the favorable property space for CNS drug candidates. The ethoxy group provides a ~0.4 log unit increase in lipophilicity over the methoxy analog without exceeding LogP thresholds associated with poor metabolic stability or off‑target promiscuity . Medicinal chemists optimizing CNS‑penetrant oxadiazolone‑based FAAH or MAO‑B inhibitors can source this compound to benchmark the contribution of the 4‑ethoxy substituent to permeability, P‑glycoprotein efflux ratio, and metabolic clearance in standardized in vitro ADME panels.

Quote Request

Request a Quote for 5-(4-Ethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.